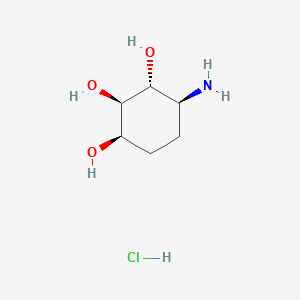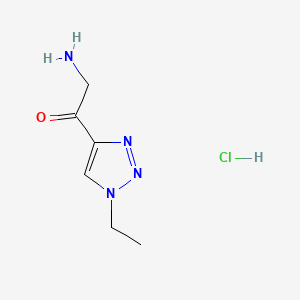
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride typically involves the chloromethylation of 1,4-dihydroquinolin-4-one. One common method includes the reaction of 1,4-dihydroquinolin-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the carbonyl group can yield 1,4-dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiourea, and primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thiol, or amino derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 1,4-dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-Chloromethyl-4(3H)-quinazolinone
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is unique due to its specific structural features, such as the presence of both a chloromethyl group and a quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H9Cl2NO |
|---|---|
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2-(chloromethyl)-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;/h1-5H,6H2,(H,12,13);1H |
Clé InChI |
ACPLCUZUOUTCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)



![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)



![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
